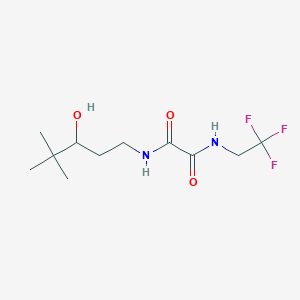

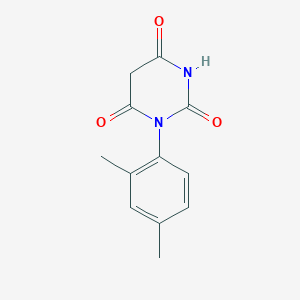

![molecular formula C16H22BF2NO5 B2406732 Acide [4-({1-[(tert-butoxy)carbonyl]pipéridin-4-yl}oxy)-2,6-difluorophényl]boronique CAS No. 2377606-84-1](/img/structure/B2406732.png)

Acide [4-({1-[(tert-butoxy)carbonyl]pipéridin-4-yl}oxy)-2,6-difluorophényl]boronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

[4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid is a useful research compound. Its molecular formula is C16H22BF2NO5 and its molecular weight is 357.16. The purity is usually 95%.

BenchChem offers high-quality [4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de peptides utilisant des liquides ioniques d'acides aminés Boc (AAILs)

Les liquides ioniques ont gagné en importance dans la synthèse de peptides en raison de leur polyvalence en tant que supports synthétiques, réactifs de clivage et solvants. Dans ce contexte, des liquides ioniques d'acides aminés (AAILs) dérivés de la neutralisation de l'hydroxyde d'imidazolium avec des acides aminés naturels ont été introduits . Cependant, les multiples groupes réactifs des anions d'acides aminés peuvent conduire à des réactions indésirables. Pour résoudre ce problème, les chercheurs ont préparé des liquides ioniques à température ambiante en utilisant des acides aminés protégés par tert-butyloxycarbonyl (Boc) (Boc-AAILs). Ces Boc-AAILs ont servi de réactifs efficaces et de milieux réactionnels pour la synthèse de dipeptides, améliorant la formation d'amides sans avoir besoin de base supplémentaire. Cette percée permet des stratégies plus contrôlées pour la synthèse de peptides utilisant les AAILs.

Protodéboronation catalytique des esters boriques de pinacol

Les réactions de protodéboronation jouent un rôle crucial dans la synthèse organique. La séquence d'hydrométhylation, qui implique la protodéboronation, a été appliquée avec succès au (−)-Δ8-THC et au cholestérol protégés par méthoxy. De plus, cette méthode a permis la synthèse totale formelle de la δ-®-coniceïne et de l'indolizidine 209B . La capacité à éliminer sélectivement les esters boriques est essentielle pour construire des molécules complexes, ce qui rend cette application très pertinente.

Séparation chirale du (2S,4S)-TBMP

La séparation chirale est essentielle pour obtenir des composés énantiopurs. Les chercheurs ont développé une approche efficace pour séparer l'acide (2S,4S)-1-(tert-butoxycarbonyl)-4-(méthoxyméthyl)pyrrolidine-2-carboxylique ((2S,4S)-TBMP) chiral du mélange (2S,4S)-TBMP et (2S,4R)-1-(tert-butoxycarbonyl)-4-(méthoxyméthyl)pyrrolidine-2-carboxylique ((2S,4R)-TBMP). Cette séparation élimine la nécessité de processus de salinisation, de dissociation et de plusieurs solvants organiques, ce qui la rend précieuse pour la synthèse d'intermédiaires de médicaments anti-VHC .

Criblage de l'activité antibactérienne

Le composé acide [4-({1-[(tert-butoxy)carbonyl]pipéridin-4-yl}oxy)-2,6-difluorophényl]boronique a été criblé pour son activité antibactérienne contre les souches Gram-positives (Staphylococcus aureus et Bacillus subtilis) et les souches Gram-négatives (Escherichia coli et Pseudomonas aeruginosa). Cette évaluation fournit des informations sur ses applications thérapeutiques potentielles .

Mécanisme D'action

Target of Action

Boronic acids are commonly used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that the compound may target transition metal catalysts involved in carbon–carbon bond forming reactions .

Mode of Action

In the context of SM cross-coupling reactions, the compound likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential role in sm cross-coupling reactions , it can be inferred that the compound may influence pathways involving carbon–carbon bond formation.

Result of Action

As a potential reagent in sm cross-coupling reactions , the compound may facilitate the formation of carbon–carbon bonds, thereby enabling the synthesis of complex organic molecules.

Propriétés

IUPAC Name |

[2,6-difluoro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]oxyphenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BF2NO5/c1-16(2,3)25-15(21)20-6-4-10(5-7-20)24-11-8-12(18)14(17(22)23)13(19)9-11/h8-10,22-23H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHVWADRPQEXPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)OC2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BF2NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-butyl-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2406651.png)

![6-(4-Chlorophenyl)sulfonyl-2-cyclopropyl-5-methylsulfanylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2406657.png)

![5-(benzo[d][1,3]dioxol-5-yl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2406663.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2406664.png)

![3-chloro-N-[1-(6-cyclopropylpyridazin-3-yl)azetidin-3-yl]-4-methoxy-N-methylbenzene-1-sulfonamide](/img/structure/B2406666.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2406670.png)